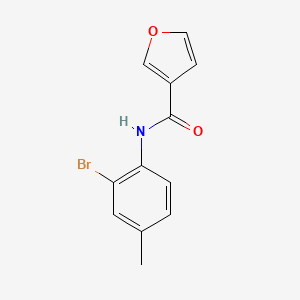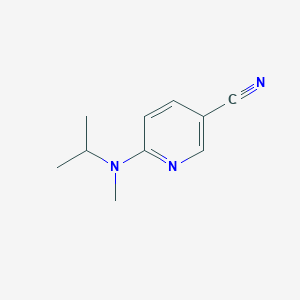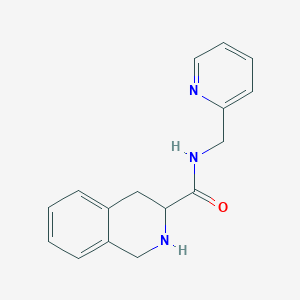![molecular formula C13H16N2O B7469481 4-[(2-Methylmorpholin-4-yl)methyl]benzonitrile](/img/structure/B7469481.png)
4-[(2-Methylmorpholin-4-yl)methyl]benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(2-Methylmorpholin-4-yl)methyl]benzonitrile, also known as MMBN, is a chemical compound that has been widely studied in the field of medicinal chemistry. It has been found to have potential therapeutic applications in the treatment of various diseases, including cancer and neurological disorders.
作用機序
The mechanism of action of 4-[(2-Methylmorpholin-4-yl)methyl]benzonitrile is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes involved in cell growth and survival. 4-[(2-Methylmorpholin-4-yl)methyl]benzonitrile has been found to inhibit the activity of protein kinases, which are essential for the growth and survival of cancer cells. It has also been found to inhibit the activity of histone deacetylases, which play a role in the regulation of gene expression.
Biochemical and Physiological Effects
4-[(2-Methylmorpholin-4-yl)methyl]benzonitrile has been found to have several biochemical and physiological effects. In cancer cells, it has been shown to induce apoptosis, inhibit angiogenesis, and inhibit the activity of protein kinases and histone deacetylases. In neuronal cells, it has been found to have neuroprotective effects, including the protection of neurons from oxidative stress and the inhibition of neuroinflammation.
実験室実験の利点と制限
One of the major advantages of using 4-[(2-Methylmorpholin-4-yl)methyl]benzonitrile in lab experiments is its high purity. The synthesis method has been optimized to produce 4-[(2-Methylmorpholin-4-yl)methyl]benzonitrile in high purity, which is essential for accurate and reproducible results. However, one of the limitations of using 4-[(2-Methylmorpholin-4-yl)methyl]benzonitrile in lab experiments is its high cost. 4-[(2-Methylmorpholin-4-yl)methyl]benzonitrile is a relatively expensive compound, which may limit its use in certain experiments.
将来の方向性
There are several future directions for research on 4-[(2-Methylmorpholin-4-yl)methyl]benzonitrile. One area of research is the development of more efficient synthesis methods to reduce the cost of producing 4-[(2-Methylmorpholin-4-yl)methyl]benzonitrile. Another area of research is the investigation of the mechanism of action of 4-[(2-Methylmorpholin-4-yl)methyl]benzonitrile, which may lead to the development of more effective therapeutic applications. Additionally, the potential use of 4-[(2-Methylmorpholin-4-yl)methyl]benzonitrile in combination with other drugs for the treatment of cancer and neurological disorders should be explored.
合成法
The synthesis of 4-[(2-Methylmorpholin-4-yl)methyl]benzonitrile involves the reaction of 4-chlorobenzonitrile with 2-methylmorpholine in the presence of a palladium catalyst. The product is then purified using column chromatography to obtain 4-[(2-Methylmorpholin-4-yl)methyl]benzonitrile in high purity. The synthesis of 4-[(2-Methylmorpholin-4-yl)methyl]benzonitrile has been optimized to improve the yield and purity of the product.
科学的研究の応用
4-[(2-Methylmorpholin-4-yl)methyl]benzonitrile has been extensively studied for its potential therapeutic applications. One of the major areas of research has been in the treatment of cancer. 4-[(2-Methylmorpholin-4-yl)methyl]benzonitrile has been found to inhibit the growth of cancer cells in vitro and in vivo. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. 4-[(2-Methylmorpholin-4-yl)methyl]benzonitrile has also been found to inhibit angiogenesis, the formation of new blood vessels, which is essential for the growth and spread of cancer cells.
In addition to its anti-cancer properties, 4-[(2-Methylmorpholin-4-yl)methyl]benzonitrile has also been studied for its potential use in the treatment of neurological disorders. It has been found to have neuroprotective effects, which may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
特性
IUPAC Name |
4-[(2-methylmorpholin-4-yl)methyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c1-11-9-15(6-7-16-11)10-13-4-2-12(8-14)3-5-13/h2-5,11H,6-7,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAAVSIIZBDCWIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCO1)CC2=CC=C(C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![3-[(4-Carbamoylphenoxy)methyl]benzoic acid](/img/structure/B7469497.png)
